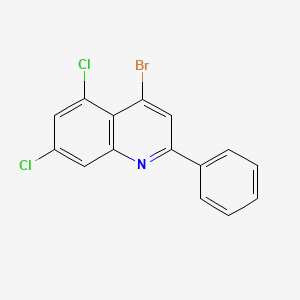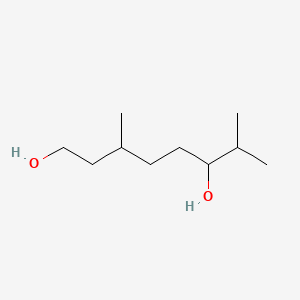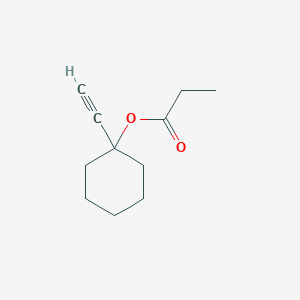
Phosphonic acid, bis(nonylphenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, bis(nonylphenyl) ester is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphonic acid group bonded to two nonylphenyl groups. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, bis(nonylphenyl) ester can be synthesized through several methods. One common approach involves the reaction of nonylphenol with phosphorus trichloride, followed by hydrolysis. The reaction typically occurs under controlled conditions, with the use of solvents such as toluene or dichloromethane. The reaction is exothermic and requires careful temperature control to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts, such as Lewis acids, can enhance the reaction efficiency and yield. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, bis(nonylphenyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The nonylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonic esters. These products have distinct chemical properties and can be used in different applications .
Applications De Recherche Scientifique
Phosphonic acid, bis(nonylphenyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used as an additive in lubricants, plasticizers, and flame retardants.
Mécanisme D'action
The mechanism of action of phosphonic acid, bis(nonylphenyl) ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it effective in chelation and catalysis. The nonylphenyl groups provide hydrophobic interactions, enhancing the compound’s solubility in organic solvents. These interactions contribute to its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, bis(nonylphenyl) ester
- Phosphinic acid, bis(nonylphenyl) ester
- Phosphonic acid, bis(1-methylethyl) ester
Uniqueness
Phosphonic acid, bis(nonylphenyl) ester is unique due to its specific combination of phosphonic acid and nonylphenyl groups. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Compared to similar compounds, it offers enhanced stability and reactivity under different conditions .
Propriétés
Numéro CAS |
26569-08-4 |
|---|---|
Formule moléculaire |
C30H46O3P+ |
Poids moléculaire |
485.7 g/mol |
Nom IUPAC |
bis(4-nonylphenoxy)-oxophosphanium |
InChI |
InChI=1S/C30H46O3P/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)32-34(31)33-30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26H,3-18H2,1-2H3/q+1 |
Clé InChI |
VUDFMCAHIGWOMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)O[P+](=O)OC2=CC=C(C=C2)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


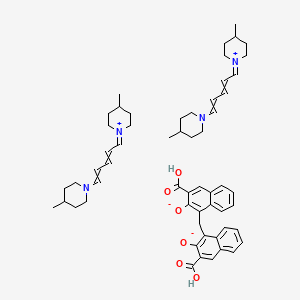

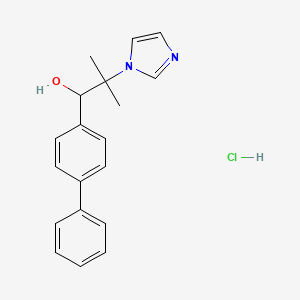

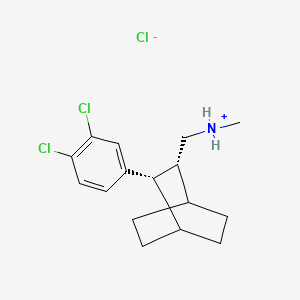
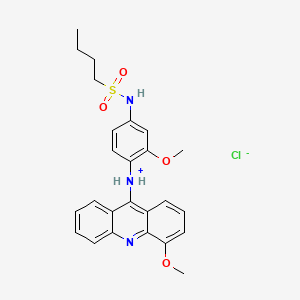
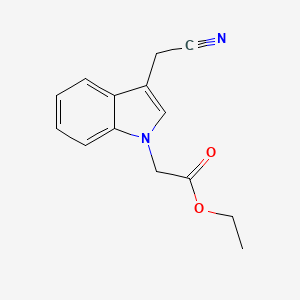
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)



